

Application Notes and Protocols for Inducing Gene Knockout with 4'-Hydroxytamoxifen

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Compound of Interest

Compound Name: 4'-Hydroxytamoxifen TFA

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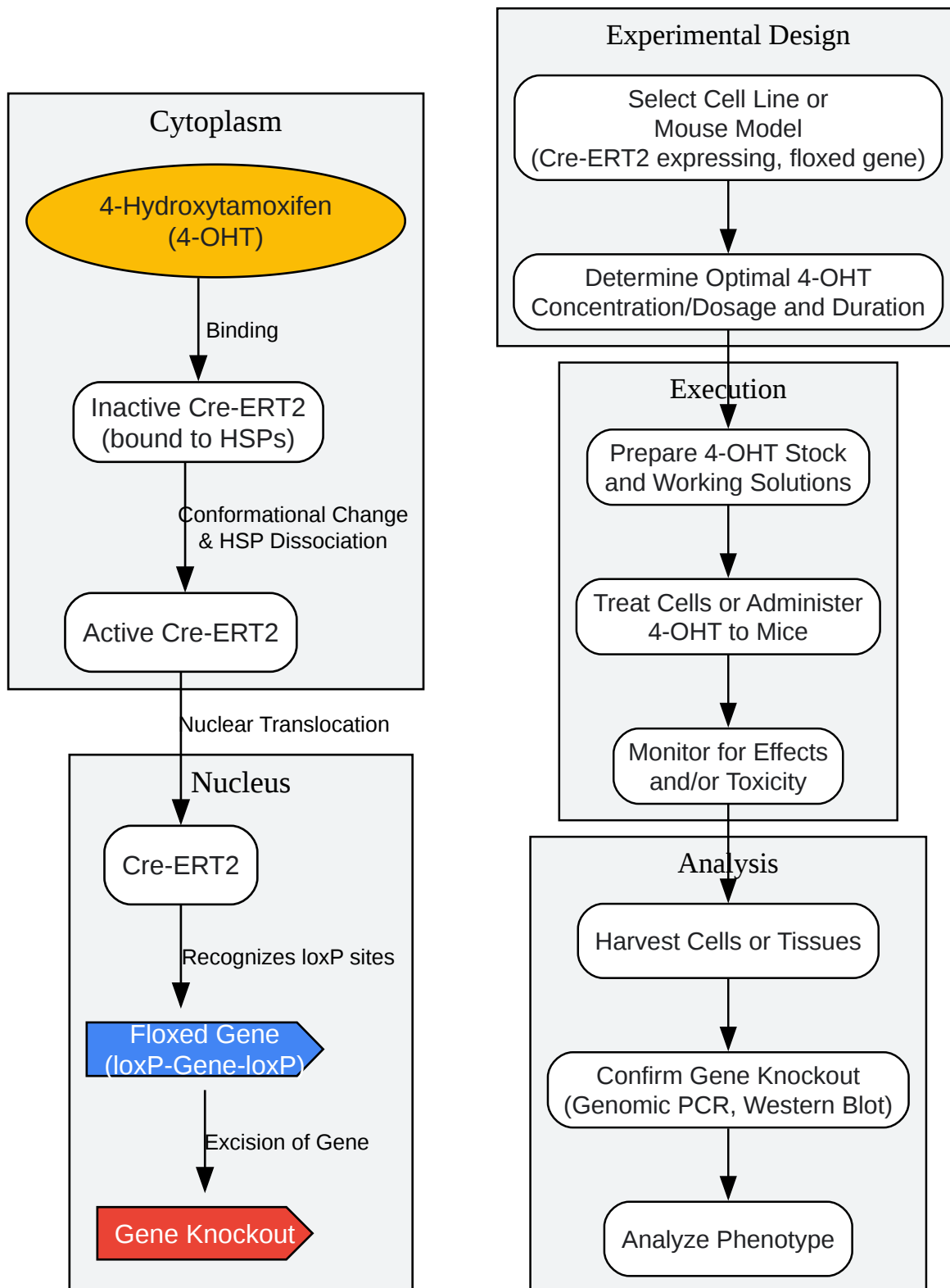
These application notes provide a comprehensive guide to the methodology for inducing gene knockout using 4-Hydroxytamoxifen (4-OHT) in conjunction with the Cre-ERT2 system. This powerful tool allows for temporal and spatial control of gene inactivation, which is invaluable in studying gene function, particularly for genes that are embryonically lethal or have profound developmental effects when constitutively knocked out.[1][2]

The most widely used inducible system is the Cre-ERT2 fusion protein, where Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ERT2).[1][2][3] This fusion protein remains inactive in the cytoplasm, sequestered by heat shock proteins (HSPs).[2] Upon binding of 4-OHT, the active metabolite of tamoxifen, the Cre-ERT2 protein undergoes a conformational change, allowing it to translocate into the nucleus.[1][4] Once in the nucleus, Cre recombinase recognizes loxP sites flanking a specific gene or exon and mediates their excision, leading to a functional gene knockout.[1] The ERT2 domain is specifically engineered to have a high affinity for 4-OHT and a low affinity for endogenous estrogens, minimizing off-target effects.[1]

Mechanism of Action: 4-OHT Induced Cre-LoxP Recombination

The inducible Cre-LoxP system relies on the precise control of Cre recombinase activity. The Cre-ERT2 fusion protein is sequestered in the cytoplasm in an inactive state. The

administration of 4-OHT triggers the nuclear translocation of the Cre-ERT2 protein, initiating the recombination process at loxP-flanked (floxed) genomic regions.



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